N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea
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Overview
Description
N-(3-chlorobenzyl)-N’-(2,3-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorobenzyl group and a dimethylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N’-(2,3-dimethylphenyl)urea typically involves the reaction of 3-chlorobenzylamine with 2,3-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorobenzyl)-N’-(2,3-dimethylphenyl)urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N’-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with different functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3-chlorobenzyl)-N’-(2,3-dimethylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N’-(2,3-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(3-chlorobenzyl)-N’-(2,3-dimethylphenyl)urea can be compared with other urea derivatives, such as:
N-(4-chlorobenzyl)-N’-(2,3-dimethylphenyl)urea: Similar structure but with a different position of the chlorine atom.
N-(3-chlorobenzyl)-N’-(4-methylphenyl)urea: Similar structure but with a different position of the methyl group.
N-(3-chlorobenzyl)-N’-(2,4-dimethylphenyl)urea: Similar structure but with different positions of the methyl groups.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2,3-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11-5-3-8-15(12(11)2)19-16(20)18-10-13-6-4-7-14(17)9-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPMBUDFIZJWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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